N-isopropylhydroxylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

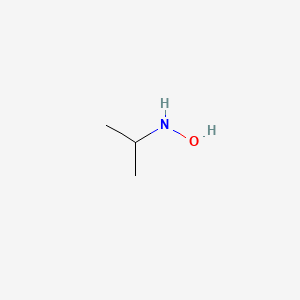

Structure

3D Structure

属性

IUPAC Name |

N-propan-2-ylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYIQOBTIWVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64611-86-5 (sulfate[2:1]) | |

| Record name | N-Isopropylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063694 | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5080-22-8 | |

| Record name | Isopropylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT440V34T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for N Isopropylhydroxylamine

Chemical Synthesis Pathways

Several laboratory-scale methods have been developed for the synthesis of N-isopropylhydroxylamine. These pathways often involve oxidation, reduction, or hydrolysis reactions, starting from readily available precursors.

Oxidation of Diisopropylamine (B44863)

One notable method for synthesizing this compound involves the oxidation of diisopropylamine. smolecule.com A patented process describes using diisopropylamine as the raw material, which undergoes oxidation to form a nitrone. google.com This reaction is typically carried out in the presence of an oxidant like hydrogen peroxide and a catalyst, such as carbon dioxide or its amine salt, at temperatures ranging from 30°C to 80°C. smolecule.comgoogle.com The resulting nitrone is then subjected to acid treatment, causing hydrolysis to an isopropylhydroxylamine salt. Subsequent neutralization of this salt yields high-purity this compound. smolecule.comgoogle.com

A specific example of this process involves reacting 100 grams of diisopropylamine with 250 grams of 30% hydrogen peroxide at 70°C, with carbon dioxide as a catalyst. The resulting nitrone is then treated with hydrochloric acid to form 98 grams of isopropylhydroxylamine salt. Neutralization with sodium hydroxide (B78521) in petroleum ether yields this compound with a purity of 99%. google.com

Reaction of Isopropylamine (B41738) with Chloramine (B81541) or Nitrosyl Chloride

This compound can also be synthesized through the reaction of isopropylamine with either chloramine or nitrosyl chloride. atamanchemicals.com The reaction with nitrosyl chloride (NOCl), also known as Tilden's reagent, is a known method for converting primary amines to other functional groups. vedantu.com For instance, ethylamine (B1201723) reacts with nitrosyl chloride to produce ethyl chloride, nitrogen gas, and water. doubtnut.com While the direct reaction of isopropylamine with nitrosyl chloride to form this compound is documented as a viable synthetic route, detailed mechanistic studies for this specific transformation are less common in readily available literature. atamanchemicals.comprutor.ai

Reduction of Nitrocompounds (e.g., 2-Nitropropane)

The reduction of 2-nitropropane (B154153) is a well-established method for producing this compound. who.int Mild reduction of 2-nitropropane yields isopropylhydroxylamine, whereas strong reduction leads to the formation of isopropylamine. who.int Various reducing agents and catalytic systems can be employed for this transformation.

One approach involves the use of zinc dust for the reduction. researchgate.net Another method utilizes catalytic hydrogenation. A Korean patent describes a process where 2-nitropropane is hydrogenated in a methanol (B129727) solvent at 70°C and a hydrogen pressure of 100 psi in the presence of a 5% Pd/Al₂O₃ catalyst. google.com However, this particular set of conditions resulted in a modest yield of 35% for isopropylhydroxylamine, with a significant amount of the byproduct, monoisopropylamine (33-34%), also being formed. google.com

Hydrolysis of Isopropylhydroxylamine Oxalate (B1200264)

This compound can be prepared from its oxalate salt through hydrolysis. atamanchemicals.com This process can be carried out using either an acid or a base. atamanchemicals.com The oxalate salt itself can be synthesized by reacting isopropylamine with hydrogen peroxide in the presence of a titanium silicate (B1173343) molecular sieve catalyst, such as TS-1 or TS-2. google.com

Process Optimization and Yield Enhancement

Significant efforts have been directed towards optimizing the synthesis of this compound to improve yields and selectivity, particularly in the reduction of 2-nitropropane. One patented method highlights the importance of the catalyst system and reaction conditions. By using a combination of a primary catalyst (such as palladium on alumina (B75360) or carbon), EDTA, and a Lewis acid as a subsidiary catalyst, the conversion of 2-nitropropane can exceed 97%, with the yield of isopropylhydroxylamine reaching over 93%. google.com This optimized process significantly reduces the formation of the over-reduction product, monoisopropylamine, to less than 5%. google.com The reaction is typically conducted in a polar organic solvent at temperatures between 50°C and 200°C and hydrogen pressures of 50 to 200 psi. google.com

The following table summarizes the findings from a study on optimizing the reduction of 2-nitropropane:

| Catalyst System | Conversion of 2-Nitropropane | Yield of Isopropylhydroxylamine |

| 5% Pd/Al₂O₃ | 35-36% | 35% |

| 5% Pd/Al₂O₃ + EDTA | 72-73% | 63-64% |

| 5% Pd/Al₂O₃ + EDTA + LiBH₄ | >97% | >93% |

| 5% Pd/Al₂O₃ + EDTA + Methyl boronic acid | >97% | >93% |

| Data sourced from a Korean patent describing the optimization of isopropylhydroxylamine synthesis. google.com |

Industrial Synthesis Approaches and Challenges

On an industrial scale, the synthesis of this compound faces challenges related to cost-effectiveness, safety, and process control. The traditional method involving the high-pressure hydrogenation of 2-nitropropane is characterized by expensive and difficult-to-source raw materials. google.com Furthermore, both 2-nitropropane and hydrogen are flammable and explosive, necessitating stringent safety measures, harsh process conditions, and significant equipment investment. google.com

Alternative methods, such as the oxidation of diisopropylamine, are presented as more suitable for industrialization due to lower costs and simpler operations. google.com The use of readily available and less hazardous starting materials is a key consideration for large-scale production. Challenges in industrial synthesis also include managing reaction exotherms, ensuring consistent product quality, and minimizing waste generation. Continuous flow reactors are often considered over batch processing to improve heat dissipation and reduce reaction times.

The commercial product is often sold as a 15% aqueous solution, which is a colorless liquid with a slight amine odor. atamanchemicals.comatamankimya.com The pure compound is a white crystalline flake. atamanchemicals.comatamankimya.com

Reaction Mechanisms and Reactivity of N Isopropylhydroxylamine

Free Radical Scavenging and Inhibition Mechanisms

N-Isopropylhydroxylamine is widely employed as a polymerization inhibitor and a short-stopping agent in free-radical polymerization processes. Its efficacy stems from its ability to efficiently intercept and neutralize reactive radical species, thereby controlling the polymerization rate and preventing the formation of undesirable byproducts. nbinno.com

Role as a Radical Scavenger in Polymerization Systems

In polymerization systems, such as those for producing styrene-butadiene rubber, this compound serves as a crucial short-stopping agent. google.com It effectively terminates the growth of polymer chains by reacting with propagating polymer radicals. The mechanism involves the donation of a hydrogen atom from the hydroxylamine (B1172632) functional group to the radical species, thus satisfying its valence and halting the polymerization process. nbinno.com This intervention is critical for achieving the desired molecular weight and preventing gel formation. nbinno.com

The scavenging action of this compound is not limited to propagating polymer radicals; it also deactivates initiating radicals, providing a dual-action control over the polymerization reaction. nbinno.com This broad-spectrum radical scavenging capability makes it a highly effective inhibitor for preventing spontaneous polymerization of monomers during storage and transportation. nbinno.com

Inhibition of Nitroxide Formation

This compound is also utilized in acrylic polymerization to control reaction kinetics and inhibit the formation of stable nitroxide radicals. atamanchemicals.com Nitroxide radicals can act as polymerization inhibitors themselves, but their uncontrolled formation can lead to unpredictable reaction rates. The mechanism of nitroxide inhibition by this compound involves a redox reaction where the hydroxylamine reduces the nitroxide radical to the corresponding hydroxylamine, while itself being oxidized. This process effectively removes the persistent nitroxide radical from the system, allowing for better control over the polymerization. The oxidation of hydroxylamines, such as this compound, can lead to the formation of nitroxyl (B88944) radicals (HNO), which can undergo further reactions. whiterose.ac.uknih.gov

Kinetics and Thermodynamics of Radical Trapping

The efficiency of this compound as a radical scavenger is reflected in its reaction kinetics. While specific kinetic data for all types of radical trapping by this compound is not extensively available, studies on related hydroxylamines provide insights. The primary mechanism of radical scavenging is through hydrogen atom transfer (HAT). nih.govresearchgate.netnih.gov The thermodynamics of this process are governed by the bond dissociation energy (BDE) of the N-H and O-H bonds in the hydroxylamine. Lower BDEs facilitate easier hydrogen donation to a radical. For instance, in N-phenylhydroxylamine, the O-H bond has a lower BDE than the N-H bond, making it the more likely site for hydrogen abstraction by radicals. nih.gov The thermal decomposition of this compound, which can generate radicals, typically begins at temperatures above 140-150°C. smolecule.com

Reducing Agent Properties and Pathways

Beyond its role in polymerization, this compound functions as a reducing agent in various chemical syntheses. atamanchemicals.comatamanchemicals.com It offers a mild and selective alternative to more aggressive reducing agents.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comwikipedia.orglibretexts.org The process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. While various reducing agents are commonly employed for this transformation, this compound can participate in this pathway. In this context, it can act as the amine source, reacting with a carbonyl compound to form an intermediate that can then be reduced. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is subsequently reduced. wikipedia.orglibretexts.org Common reducing agents for this second step include sodium borohydride and sodium cyanoborohydride. masterorganicchemistry.comcommonorganicchemistry.com While direct use of this compound as the primary reducing agent in a one-pot reductive amination is not extensively documented, its amine functionality makes it a suitable precursor in such multi-step syntheses. nih.gov

Reduction of Metal Salts

This compound is an effective reducing agent for various metal salts, a property utilized in applications such as the synthesis of metal nanoparticles and metal passivation. atamanchemicals.commdpi.comnih.govrsc.orgresearchgate.net For instance, it can be used to reduce silver or gold salts to their metallic forms, leading to the formation of nanoparticles. atamanchemicals.com The reduction process involves the oxidation of this compound while the metal ions gain electrons and are reduced to their elemental state.

In the case of copper salts, related hydroxylamine compounds have been shown to reduce copper(II) to copper(I). semanticscholar.orgnih.gov This reactivity is valuable in various industrial processes, including electroplating and the formulation of corrosion inhibitors. atamanchemicals.com The ability of this compound to act as a metal passivator also stems from its reducing properties, where it can form a protective layer on a metal surface by reducing metal oxides. atamanchemicals.com

Deoxygenation Reactions with Free Oxygen

This compound (IPHA) is recognized for its function as an effective oxygen scavenger, particularly in controlling corrosion within boiler water systems and as a polymerization inhibitor. atamanchemicals.comatamanchemicals.com Its high reactivity and strong reducing properties enable it to efficiently remove dissolved oxygen from aqueous environments. atamanchemicals.comgoogle.com The deoxygenation process involves the chemical reduction of molecular oxygen, which in turn mitigates oxidative damage to metal surfaces and prevents premature polymerization in monomer systems. atamanchemicals.com The reaction kinetics of this process have been investigated to understand its efficiency under various conditions.

Mechanism of Oxygen Scavenging in Aqueous Systems

The oxygen scavenging activity of this compound in aqueous solutions is markedly influenced by the system's pH. The reaction rate is significantly enhanced under weakly basic conditions, typically between pH 8.5 and 9.5. This pH dependence is attributed to the increased nucleophilic character of the hydroxylamine in the presence of hydroxide (B78521) ions, which act as catalysts for the oxidation process.

Kinetic studies have demonstrated that the reaction follows pseudo-first-order kinetics with respect to the concentration of dissolved oxygen. The proposed mechanism involves the initial formation of a hydroxylamine-oxygen complex. This intermediate is unstable and rapidly undergoes decomposition to yield stable oxidation products, effectively removing free oxygen from the system. The activation energy for this oxygen scavenging reaction has been determined to be 71.09 kJ/mol under basic conditions.

| Parameter | Value | Conditions |

| Optimal pH Range | 8.5 - 9.5 | Aqueous Systems |

| Reaction Kinetics | Pseudo-first-order | With respect to dissolved oxygen |

| Activation Energy | 71.09 kJ/mol | Basic conditions |

Oxidation Reactions and Derivative Formation

Oxidation to Nitroso Compounds

The oxidation of this compound can serve as a pathway to synthesize valuable chemical intermediates. smolecule.com As a secondary hydroxylamine, it can be oxidized to form nitroso compounds. smolecule.comgeorganics.sk This transformation is a common reaction for hydroxylamines and can be achieved using various oxidizing agents. aquigenbio.com The resulting nitroso compounds are versatile intermediates in organic synthesis, capable of undergoing further reactions to create a range of functional groups. smolecule.com For instance, isopropylamine (B41738), when reacted with hydrogen peroxide, can be oxidized to this compound, which can be further oxidized to nitroso-propane and acetoxime. google.com

Regiochemistry and Stereochemistry in Nitrone Formation

When N-substituted hydroxylamines like this compound are reacted with aldehydes or ketones, nitrones are formed. organic-chemistry.org The regiochemistry and stereochemistry of these reactions, particularly in intramolecular cycloadditions, are critical aspects of their synthetic utility. rsc.org In such reactions, the way the nitrone and the dipolarophile are connected (the "tether") significantly influences the regioselectivity. rsc.orgresearchgate.net

Studies on related systems, such as aldehydes with α-quaternary carbon stereocenters reacting with hydroxylamines, show that intermediate nitrones are formed which then undergo intramolecular dipolar cycloaddition to yield bicyclic isoxazolidines. researchgate.netwhiterose.ac.ukwhiterose.ac.uk The stereoselectivity of these reactions can be influenced by substituents. For example, an α-carbonyl group may form a hydrogen bond with a proton on the nitrone's CH group in the transition state, which favors the formation of a specific stereoisomer. researchgate.netwhiterose.ac.uk

Electron Transfer and Hydrogen Abstraction Processes

The mechanism of oxidation of hydroxylamines to nitrones can involve electron transfer and hydrogen abstraction steps. Research on the oxidation of N-benzyl-N-isopropylhydroxylamines indicates a mechanistic pathway that begins with an electron transfer from the nitrogen atom to the oxidizing agent. researchgate.net This initial step is followed by the abstraction of a hydrogen atom. researchgate.net This proposed mechanism is supported by evidence from considerable intra- and intermolecular kinetic isotope effects. Hydrogen atom transfer (HAT) is a fundamental reaction that can be viewed as a form of proton-coupled electron transfer. nih.gov The reactivity in these processes is influenced by the specific structures of the radical and the substrate.

Isomerization Studies of Derived Nitrones

Nitrones derived from hydroxylamines can exist as geometric isomers (E/Z). rsc.orgmdpi.com Studies have shown that the oxidation of compounds like N-benzyl-N-isopropylhydroxylamines can lead to the formation of unstable (E)-nitrones, which then readily isomerize to the more thermodynamically stable (Z)-nitrones. researchgate.net

Complexation and Chelation Chemistry

This compound exhibits a significant capacity for engaging in complexation and chelation, primarily with metal ions. This characteristic underpins its use in various industrial and analytical applications. nih.gov

The molecular structure of this compound allows it to form stable complexes with various metal ions. nih.gov This ability is a noted feature of hydroxylamine derivatives, which can coordinate with metal ions through their oxygen and nitrogen atoms, often forming chelate rings. This interaction makes IPHA suitable for applications in metal complexation. smolecule.com

Studies have demonstrated the interaction of IPHA with metal ions such as iron(III) and copper(II). In the presence of these metals, IPHA can participate in reactions that generate reactive oxygen species. mdpi.com The formation of these metal-IPHA complexes is a critical step in these processes. The stability of these complexes enhances the compound's utility in catalysis and as a chelating agent. nih.gov This complexing ability is also leveraged in analytical chemistry for the detection of certain metal ions. google.com

The capacity of this compound to form stable complexes makes it a valuable chelating agent. nih.gov Chelation is a process where a molecule, the chelating agent, binds to a central metal ion at multiple points, effectively sequestering it. This function is critical in applications such as metal ion detection and removal in environmental studies. nih.gov

In industrial settings, IPHA is employed as an oxygen scavenger and metal passivator, particularly in boiler water treatments. Its ability to complex with metal ions helps in passivating metal surfaces, thereby inhibiting corrosion. Furthermore, its role in research into metal-mediated DNA damage highlights its function in complex chemical systems. In these studies, the interaction between IPHA and metal ions like Cu(II) and Fe(III) was investigated, and the inhibitory effects of other chelating agents, such as bathocuproine (a Cu(I)-specific chelator) and deferoxamine (an iron chelator), confirmed the essential role of metal complexation in the reaction mechanism. mdpi.com

Reactivity with Dithiophosphoric Acids

Detailed studies on the specific reaction mechanism between this compound and dithiophosphoric acids are not extensively documented in the available scientific literature. However, the general reactivity of IPHA, particularly concerning the cleavage of its nitrogen-oxygen bond and its involvement in radical processes, provides insight into its potential chemical behavior.

The nitrogen-oxygen (N-O) single bond is a characteristic feature of hydroxylamine derivatives and is relatively weak, with an average bond energy significantly lower than common carbon-carbon or carbon-heteroatom bonds. google.com This inherent weakness makes the N-O bond susceptible to cleavage under certain conditions, which is a central aspect of IPHA's reactivity. google.com

The primary initiation step in the thermal decomposition of this compound, for example, is the homolytic cleavage of the N-O bond. smolecule.com This process, which occurs at temperatures above 140-150°C, results in the formation of nitrogen-centered and oxygen-centered radicals and is exothermic in nature. smolecule.com This fundamental reactivity—the tendency to undergo N-O bond cleavage—is a key element in many of the reactions in which hydroxylamines participate. google.com

| Property | Value |

| Decomposition Temperature | >140-150°C |

| N-O Bond Length | 1.40 - 1.43 Å |

| N-O-H Angle | 102 - 105° |

| N-O Stretch (IR) | 895 - 920 cm⁻¹ |

| This table presents key molecular and thermal properties of this compound related to its N-O bond. smolecule.com |

This compound is widely recognized for its role as a highly effective radical scavenger. atamanchemicals.com This function is crucial in industrial applications such as terminating free-radical polymerization reactions, where it acts as a "short-stopping" agent. atamanchemicals.com Its efficacy stems from its ability to react with and neutralize a wide spectrum of free radicals. google.com

The mechanism of radical scavenging involves the abstraction of a hydrogen atom from the N-H or O-H bonds of the IPHA molecule by a propagating radical. This generates a stable nitroxyl radical intermediate, which can then react with a second radical, effectively terminating the chain reaction. smolecule.com This dual-termination capability makes it a highly efficient inhibitor. smolecule.com The compound's high reactivity and selective radical inhibition capabilities are valued in processes requiring precise control over reaction kinetics. atamanchemicals.com While not specific to dithiophosphoric acids, this deep involvement in radical processes and single electron transfer is a defining characteristic of IPHA's chemical reactivity.

Influence of Environmental Factors on Reactivity

The stability and reactivity of this compound are significantly influenced by environmental factors such as temperature and pH. google.com The compound is a clear liquid at room temperature with a freezing point of -3°C.

Its stability is notably pH-dependent. Aqueous solutions of IPHA are generally stable at a neutral pH. However, the compound can become unstable in the presence of certain inorganic acids. The pH of a 15% aqueous solution is typically in the range of 10.6-11.2, indicating its basic nature. Temperature is another critical factor, as elevated temperatures can lead to thermal decomposition, a process that begins above 140°C and involves the cleavage of the nitrogen-oxygen bond. smolecule.com

Furthermore, the presence of other chemical species, particularly metal ions and oxygen, can affect its reactivity. In soils, the reactivity of the related compound hydroxylamine to produce nitrous oxide is strongly influenced by the presence of manganese and iron, as well as by whether conditions are oxic or anoxic. Anoxic (oxygen-deficient) conditions can decrease N₂O production from hydroxylamine. This suggests that the presence of oxidizing or reducing agents and specific metal catalysts in the environment can play a crucial role in the reaction pathways available to this compound.

| Factor | Influence on this compound |

| pH | Stable at neutral pH; unstable in some inorganic acids. google.com |

| Temperature | Stable at ambient temperatures; thermal decomposition begins >140°C. google.comsmolecule.com |

| Presence of Metals | Forms complexes with metal ions (e.g., Fe, Cu), influencing catalytic reactions. nih.govmdpi.com |

| Oxygen Levels | Reactivity can be altered by oxic vs. anoxic conditions. |

| This table summarizes the influence of key environmental factors on the reactivity of this compound. |

Effect of pH on Reaction Kinetics

The reactivity of this compound is significantly influenced by the pH of the system. smolecule.com This pH-dependent reactivity is attributed to its amphoteric nature, meaning it can act as either an acid or a base, and its capacity for protonation at different sites. smolecule.com The compound has the potential to be protonated at both its nitrogen and oxygen atoms, resulting in various ionic forms with distinct chemical characteristics. smolecule.com

The rate of reaction involving this compound shows a strong dependence on pH, particularly in its function as an oxygen scavenger and in radical scavenging within acrylic systems. smolecule.com Optimal activity for these reactions is generally observed in alkaline conditions, specifically within a pH range of 8.5 to 9.5. smolecule.com The concentration of hydroxide ions plays a crucial role in influencing the reaction rate. smolecule.com Within this optimal pH range, this compound demonstrates enhanced nucleophilic character, which contributes to its increased effectiveness in scavenging oxygen. smolecule.com The mechanism in this environment involves the formation of a hydroxylamine-oxygen complex that subsequently undergoes rapid decomposition. smolecule.com

Kinetic studies in aqueous solutions have quantified the impact of pH on reaction rates. For instance, at a temperature of 25°C, the reaction rate constant and optimal pH are clearly correlated.

Table 1: pH-Dependent Reactivity of this compound in Aqueous Solutions at 25°C

| Optimal pH Range | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 8.0 - 9.0 | 4.5 x 10⁹ |

This table presents data on the reaction kinetics of this compound at different pH values, demonstrating the increase in reaction rate with higher pH.

Temperature Dependence of Reactivity

The reactivity of this compound is also markedly dependent on temperature. atamanchemicals.com The relationship between temperature and reaction rate follows Arrhenius behavior, where the rate constant increases with temperature. smolecule.com This indicates that higher temperatures provide the necessary energy to overcome the activation energy barrier of the reaction, leading to a faster reaction.

Detailed kinetic analyses have determined the activation energies for this compound in various systems. For the oxygen scavenging reaction under basic conditions (pH 8.5), the activation energy has been found to be 71.09 kJ/mol. smolecule.com In other systems, such as emulsion polymerization and with styrene-butadiene, the activation energies are different, reflecting the influence of the reaction environment. smolecule.com The relatively low activation energies compared to traditional inhibitors suggest more favorable thermodynamic conditions for its radical scavenging reactions. smolecule.com

The rate constants for its reactions, such as radical scavenging, vary significantly with temperature and the specific chemical system. For example, in acrylic systems, the rate constants are reported to be in the range of 3.8 × 10⁹ to 7.3 × 10⁹ M⁻¹s⁻¹. smolecule.com The thermal stability of this compound is moderate, and it undergoes decomposition at elevated temperatures. smolecule.com The pure compound has a melting point of approximately 159-160°C, at which point it also decomposes. smolecule.comatamanchemicals.com The thermal decomposition pathways of structurally similar compounds, like N,N-Diethylhydroxylamine, are also temperature-dependent, yielding different products at low versus high temperatures, which suggests that temperature can dictate the reaction mechanism and resulting products for this compound as well. aiche.org

Table 2: Temperature-Dependent Reactivity and Activation Energies of this compound in Various Systems

| System | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Aqueous Solution (pH 8.5) | 25 | 71.09 | 4.5 x 10⁹ |

| Acrylic Systems | 50 | 62.1 | 5.1 x 10⁹ |

| Emulsion Polymerization | 60 | 58.4 | 3.8 x 10⁹ |

This table illustrates how temperature and the chemical system affect the activation energy and reaction rate constant of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Polymerization Control and Stabilization

N-isopropylhydroxylamine plays a significant role in controlling polymerization reactions and stabilizing various polymers. atamanchemicals.com Its ability to act as a free radical scavenger and oxygen scavenger makes it highly effective in these applications. atamanchemicals.comatamanchemicals.com

Shortstopping Agent in Radical Emulsion Polymerization

In radical emulsion polymerization, precise control over the reaction is crucial to achieve the desired polymer properties. rubbernews.com this compound is a highly efficient shortstopping agent used to terminate these reactions. atamanchemicals.commade-in-china.com It is particularly effective in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR). rubbernews.comadvancionsciences.com

IPHA's effectiveness stems from its ability to scavenge free radicals, which terminates the growth of polymer chains. smolecule.com This ensures that the polymerization is halted at the desired conversion level, allowing for consistent control over properties like Mooney viscosity. rubbernews.comadvancionsciences.com Furthermore, IPHA is considered a superior alternative to traditional shortstopping systems that often require two separate components for viscosity control and prevention of "popcorn polymer" formation in monomer recovery units. advancionsciences.com Due to its physical properties, IPHA can effectively control both aspects of the process. advancionsciences.com

Control of Polymerization Kinetics in Acrylic Systems

The control of polymerization kinetics is essential for producing acrylic polymers with well-defined architectures. nih.gov this compound is utilized in acrylic polymerization to manage the reaction kinetics. atamanchemicals.com It functions by inhibiting the formation of nitroxide and managing free-radical activity during the formulation process. atamanchemicals.com This control helps prevent premature polymerization and stabilizes the reaction. atamanchemicals.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a common technique for creating precisely controlled acrylic polymers. nih.gov While achieving both rapid polymerization and precise control can be challenging, the use of stabilizing agents like IPHA contributes to managing the reaction environment. atamanchemicals.comnih.gov

Monomer Stabilization and Shelf-Life Enhancement

Monomers, the building blocks of polymers, can be unstable and prone to spontaneous polymerization during storage. This compound is incorporated into monomer formulations to enhance their stability and extend their shelf life. atamanchemicals.comatamanchemicals.com It is particularly useful in the production of ethylenically unsaturated monomers. advancionsciences.com By acting as a polymerization inhibitor, IPHA prevents premature and uncontrolled polymerization, ensuring the monomer remains viable for its intended use. atamanchemicals.comeuropa.eu This stabilization is crucial for maintaining the quality and reactivity of the monomers over time. ugd.edu.mk

Stabilization of Polyurethanes and Thermosetting Resins

This compound is employed to enhance the stability of polyurethanes and thermosetting resins. atamanchemicals.com In the production of polyurethanes, IPHA helps to stabilize the polymerization process, which can improve the final product's resistance to degradation. atamanchemicals.com For thermosetting resins, it acts as a stabilizer by helping to control the rate of crosslinking during the curing process. atamanchemicals.com This control over the curing reaction is vital for achieving the desired mechanical and thermal properties of the final thermoset material. google.com

Processing Aid and Stabilizer for Rubbers

Beyond its role as a shortstopping agent, this compound also serves as a processing aid and stabilizer for various rubber products. atamanchemicals.comatamanchemicals.com It is used in the formulation of stabilizers for synthetic rubbers to improve their processing characteristics and enhance their resistance to degradation from heat and oxygen. atamanchemicals.com The use of IPHA in rubber manufacturing is widespread, contributing to the durability and performance of the final products. atamanchemicals.com It is also used in the production of rubber that complies with regulations concerning N-nitrosamines. rubbernews.com

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

This compound is a valuable reagent in the synthesis of fine chemicals and pharmaceutical intermediates. atamanchemicals.comatamanchemicals.com Its utility in this area stems from its function as a mild reducing agent and its ability to participate in various organic reactions. atamanchemicals.com

IPHA is employed in chemical reactions that require a controlled, mild reducing environment, aiding in the formation of specific chemical bonds. atamanchemicals.com This property makes it a key component in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. atamanchemicals.comadvancionsciences.com It can be used to synthesize various compounds, including N-alkyl and N-aryl hydroxylamines. atamanchemicals.com Research has also explored its use in the synthesis of polymeric nitrons, which have applications in photosensitive materials. researchgate.net The versatility of IPHA allows it to be used as a building block in the creation of complex molecules for the pharmaceutical and agricultural industries. atamanchemicals.comeuropa.eu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₉NO | atamanchemicals.com |

| Molecular Weight | 75.11 g/mol | atamanchemicals.com |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | atamanchemicals.comsmolecule.com |

| CAS Number | 5080-22-8 | atamanchemicals.com |

| Melting Point | 159-160 °C (decomposes) | chemicalbook.com |

| Boiling Point | 104.9±23.0 °C (Predicted) | chemicalbook.com |

| Density | ~0.886 - 1 g/cm³ | chemicalbook.combiosynth.com |

| Water Solubility | 199 g/L at 25°C | chemicalbook.com |

Development of Advanced Materials

The stabilizing properties of this compound are critical in the development and longevity of advanced materials used in electronics and other high-performance applications. atamanchemicals.com

This compound is specifically used as a stabilizer in the production of liquid crystal mixtures intended for use in electronic applications. atamanchemicals.comeuropa.eu In this capacity, it helps prevent the degradation of the liquid crystal materials when subjected to different environmental conditions, ensuring the operational integrity and lifespan of electronic displays. atamanchemicals.com

The compound's ability to inhibit oxidation and scavenge free radicals makes it a valuable additive for improving the stability and performance of a wide range of materials. atamanchemicals.com this compound hydrochloride is recognized for its role in developing innovative materials and coatings where it contributes to enhanced stability. chemimpex.comchemimpex.com Its inclusion in thermosetting resins helps to stabilize the resin and control the crosslinking rate during curing. atamanchemicals.com In polyurethanes, it aids in stabilizing the polymerization process and improves the final material's resistance to degradation. atamanchemicals.com

Research on polymeric nitrons derived from this compound has shown that subsequent irradiation can lead to significant changes in the material's refractive indices, a key performance characteristic for optical materials. researchgate.net This highlights its contribution not just to stability, but also to the functional performance of advanced materials. researchgate.net

Formulations and Industrial Additives (Research Focus)

The antioxidant properties of this compound lend themselves to specialized industrial formulations, particularly where oxidation can compromise product quality and longevity.

Antioxidants are crucial in food packaging to prevent the oxidative degradation of plastic materials, which can be caused by exposure to heat, light, and oxygen. chicchem.com Protecting the integrity of packaging is essential for preventing food contamination and extending shelf life. chicchem.com this compound is utilized in the formulation of antioxidant blends specifically for food packaging materials. atamanchemicals.com Its role in these blends is to stabilize the packaging itself, thereby improving the longevity and shelf life of the food products within. atamanchemicals.com The use of effective antioxidants can prevent the cracking, discoloration, and brittleness of both flexible films and rigid containers. chicchem.com

Stabilizers for Biocidal Products

This compound is utilized in the formulation of stabilizers for biocidal products. atamanchemicals.com In this capacity, it enhances both the performance and stability of these products, which are crucial in agricultural and industrial settings for controlling the growth of harmful organisms. atamanchemicals.commade-in-china.com The inclusion of IPHA helps to maintain the efficacy of the active biocidal ingredients over time. atamanchemicals.com

Polymeric Dispersion Stabilization

In the realm of materials science, this compound plays a role in the development of polymeric dispersions. atamanchemicals.com Its function is to stabilize the dispersion, which in turn improves the consistency and performance of the final material. atamanchemicals.com Polymeric dispersants are crucial for preventing the agglomeration of particles in a liquid medium, and the stability of these dispersants is of utmost importance. researchgate.net IPHA contributes to this stability, ensuring the effective functioning of the dispersion. atamanchemicals.com

Surfactant Stabilization

This compound is employed in the production of stabilizers for surfactants. atamanchemicals.com This application is significant for both industrial and personal care formulations, as it improves the stability and performance of the surfactants. atamanchemicals.com By maintaining the integrity of the active ingredients, IPHA enhances the effectiveness of products like detergents and surface cleaners. atamanchemicals.com

Stabilizing Agents for Paints and Coatings

The paint and coatings industry utilizes this compound in the preparation of stabilizing agents. atamanchemicals.com Its incorporation helps to improve the performance of the paint and prevent issues such as discoloration and degradation over time. atamanchemicals.com IPHA can also be used as an acetaldehyde (B116499) scavenger for paints, coatings, and adhesives. njreborn.comnjreborn.com Furthermore, it finds application in synthetic polymers like phenolic varnishes and nitrocellulose lacquers. atamanchemicals.com

Table 1: Applications of this compound in Paints and Coatings

| Application Area | Function of this compound |

|---|---|

| General Paints and Coatings | Improves performance, prevents discoloration and degradation. atamanchemicals.com |

| Acetaldehyde Scavenging | Removes acetaldehyde in paints, coatings, and adhesives. njreborn.comnjreborn.com |

| Synthetic Polymers | Used in phenolic varnishes and nitrocellulose lacquers. atamanchemicals.com |

| Alkyd Resin Coatings | Acts as an anti-skinning agent and viscosity stabilizer. atamankimya.com |

Fuel Additive Stabilization

This compound is used in the production of stabilizers for fuel additives. atamanchemicals.com In this role, it helps to prevent the degradation of fuels and can enhance their combustion properties. atamanchemicals.com The stabilization of fuel is crucial for maintaining engine performance and efficiency. k-100.com

Lubricant Oxidation Resistance Enhancement

In the manufacturing of lubricants, this compound is used to prepare stabilizers that improve their resistance to oxidation. atamanchemicals.com This enhancement of performance is particularly important for lubricants used in industrial machinery. atamanchemicals.com By preventing oil degradation and sludge formation, especially in high-temperature environments, IPHA contributes to the stable operation and extended lifespan of components. lubchem.co.kr Its ability to inhibit oxidation makes it a valuable ingredient in the stabilization of materials prone to degradation by oxidative processes. atamanchemicals.com

Table 2: Impact of this compound on Lubricant Properties

| Property | Effect of this compound |

|---|---|

| Oxidation Resistance | Improves resistance to oxidation, enhancing performance. atamanchemicals.com |

| High-Temperature Stability | Prevents oil degradation and sludge formation. lubchem.co.kr |

| Component Lifespan | Contributes to the extension of component lifespan. lubchem.co.kr |

Adhesives and Sealants Stabilization

This compound is utilized as a stabilizing agent in the formulation of adhesives and sealants. atamanchemicals.com It helps to prevent the degradation of the adhesive, thereby enhancing the strength and durability of the bond. atamanchemicals.comgoogle.com IPHA's role as an oxidation inhibitor is key to this application, protecting materials that are susceptible to degradation through oxidative processes. atamanchemicals.com It can also be found in the structure of adhesives and is used in the manufacture of sealants. atamanchemicals.com

Corrosion Inhibition and Water Treatment

IPHA plays a crucial role in protecting industrial systems from corrosion and in purifying water, leveraging its capacity to act as a potent oxygen scavenger and reducing agent.

In water treatment applications, this compound functions as a reducing agent to remove dissolved oxygen and other impurities, thereby enhancing water purity and quality. atamanchemicals.com It is particularly effective as an oxygen scavenger and passivating agent in boiler water treatment, where it helps to prevent corrosion. europa.euatamanchemicals.comatamanchemicals.com In this capacity, IPHA is considered an effective alternative to hydrazine. atamanchemicals.comatamanchemicals.com Commercial products containing IPHA, such as HYDROGUARD™, are marketed for industrial use in water-treatment operations to control corrosion in boilers. europa.eu

This compound is a key component in the formulation of corrosion inhibitors for metals. atamanchemicals.comnih.gov Its primary function is to prevent oxidation and subsequent corrosion in metals that are exposed to moisture and harsh environmental conditions. atamanchemicals.com It achieves this by acting as both an oxygen scavenger and a metal passivator, creating a protective layer on the metal surface. europa.euatamanchemicals.comatamankimya.com This makes it a valuable additive in various industrial settings to prolong the life and maintain the integrity of metallic components. smolecule.comjb-sp-zoo.comvupas.eu

Table 1: Applications of this compound in Corrosion and Water Treatment

| Application Area | Specific Use | Function |

| Water Treatment | Boiler Water Systems | Oxygen Scavenger, Reducing Agent |

| Industrial Water Purification | Removal of Dissolved Oxygen & Impurities | |

| Corrosion Inhibition | Metal Protection Formulations | Oxygen Scavenger, Metal Passivator |

In the field of photography, this compound serves as a vital component in processing chemicals. europa.eu It functions as both a stabilizer and a reducing agent in photographic solutions and films. atamanchemicals.com This helps to control oxidative processes during development, which can enhance image quality and ensure the stability of the photographic materials. atamanchemicals.comsmolecule.com Its role as a photochemical additive contributes to the consistency and longevity of the processing solutions. atamanchemicals.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 5080-22-8 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol atamanchemicals.com |

| Appearance | White crystalline flake; colorless to pale yellow liquid (often sold as a 15% solution in water) europa.euatamanchemicals.com |

| Odor | Slight amine odor europa.eu |

| Solubility | Soluble in water and many organic solvents atamanchemicals.com |

| pH | 10.6 - 11.2 (15% aqueous solution) jb-sp-zoo.com |

Biological Research and Mechanistic Investigations

Protein Modification Studies

The ability of N-isopropylhydroxylamine to react with specific components of proteins makes it a useful tool for biochemical studies. Its application in modifying amino acid residues allows for detailed investigation into protein structure and function.

Specific Amino Acid Residue Modification (e.g., Cysteine)

This compound has been identified as a reagent for the chemical modification of proteins, with a particular focus on cysteine residues. smolecule.com Cysteine is a unique amino acid due to the reactive nature of its thiol (–SH) side chain, which makes it a frequent target for site-selective modification. nih.gov Such modifications are instrumental in studying the roles these residues play in protein structure, catalysis, and regulation. nih.gov The chemical reactivity of IPHA allows it to interact with and alter these specific residues, enabling researchers to use it as a probe. smolecule.com While the broad utility of IPHA for modifying cysteine is noted, detailed studies on the specific reaction products and efficiency with various proteins are not extensively documented in publicly available literature. The general principle involves the nucleophilic character of the cysteine thiol group reacting with the hydroxylamine (B1172632) derivative.

Interactions with Other Biological Molecules

Research has indicated that this compound can interact with significant biological molecules, such as growth factors. A notable example is its interaction with basic fibroblast growth factor (bFGF). atamanchemicals.combiosynth.com bFGF is a signaling protein involved in a multitude of cellular processes, including cell growth, differentiation, and angiogenesis. rmbio.comwikipedia.org It has been reported that this compound can bind to bFGF, leading to the inhibition of fibroblast cell growth in vitro. atamanchemicals.combiosynth.com This interaction highlights a mechanism by which IPHA can exert biological effects, not by modifying the protein covalently, but by binding to it and modulating its activity. The binding of IPHA to bFGF suggests a potential to interfere with the signaling pathways that bFGF regulates.

Enzyme Inhibition Research

The ability of small molecules to inhibit enzymes is a cornerstone of drug discovery and a critical tool for studying metabolic pathways. This compound and related compounds have been investigated for their effects on various enzymes.

Investigation of Enzyme Activity and Function

This compound has been shown to act as an inhibitor for certain enzymes, which allows researchers to study their activity and function. smolecule.com A specific, documented instance of this is the interaction of IPHA with the enzyme ribonucleotide reductase from E. coli. A study tested the ability of several primary hydroxylamines, including this compound, to reduce the redox centers of this enzyme. google.com Ribonucleotide reductase is crucial for DNA synthesis, and its activity is dependent on a tyrosyl free radical. The study measured the rate at which these hydroxylamine derivatives could quench this radical, reporting the time required to reduce 50% of the enzyme's redox centers (t½). google.com This demonstrates a direct interaction where IPHA modulates the function of a key enzyme. While the broader class of hydroxamates is known to inhibit enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), specific inhibitory data for IPHA against these families are not as well-defined in the literature. sapub.org

| Enzyme Investigated | Organism | Finding | Reference |

| Ribonucleotide Reductase | E. coli | Acted as a reducing agent for the enzyme's redox centers, with a measured rate of reaction (t½). | google.com |

Role in Oxidative Stress and Free Radical Regulation

This compound (IPHA) has been a subject of interest for its potential role in mitigating oxidative stress through its capacity to scavenge oxygen and inhibit free radicals. While much of the application-based research is in industrial contexts, the underlying chemical properties are relevant to its potential actions within biological systems.

Oxygen Scavenging in Biological Systems

This compound is recognized for its efficacy as an oxygen scavenger. biorxiv.orgatamanchemicals.com This property is primarily utilized in industrial settings, such as in boiler water treatments to prevent corrosion by removing dissolved oxygen. europa.eu The mechanism involves a chemical reaction where IPHA is oxidized, thereby consuming oxygen molecules and preventing them from participating in oxidative processes. Its strong reducibility and volatility contribute to its effectiveness. lookchem.com After being oxidized, its product, acetoxime, can continue to react with oxygen, further enhancing its oxygen scavenging capacity. lookchem.com While direct and extensive studies on its oxygen scavenging role within complex biological systems are not widely documented, its inherent chemical ability to reduce dissolved oxygen suggests a potential to control oxidative stress in biological environments. atamanchemicals.com

Free Radical Inhibition Mechanisms in vivo

This compound functions as a potent free radical scavenger. atamanchemicals.comatamanchemicals.com This capability is fundamental to its use as a "shortstopping" agent in free radical emulsion polymerization, where it terminates the reaction by neutralizing radical species. biorxiv.org In a biological context, free radicals, which are natural byproducts of metabolism, can cause cellular damage if not regulated. uni-muenchen.de IPHA works by scavenging these reactive oxygen species (ROS), thereby protecting sensitive materials and, by extension, potentially cellular components from oxidative damage. atamanchemicals.com Studies have indicated that IPHA can scavenge free radicals, which is a property being explored for its potential biological applications. atamanchemicals.com Although detailed in vivo studies are limited, the compound's proven ability to inhibit radical formation and react with free radicals forms the basis of its potential to regulate free radical processes within living organisms. atamanchemicals.comeuropa.eu

Antioxidant Properties and Biological Pathways

The free radical scavenging ability of this compound inherently classifies it as an antioxidant compound. atamanchemicals.com Antioxidants function by impeding the chain reactions of free radicals, thus preventing oxidative damage to cells. Research has highlighted the potential antioxidant activities of IPHA, with some studies noting its ability to inhibit the growth of certain cells in vitro. atamanchemicals.com The antioxidant effect has been tested using methods like the ABTS radical scavenging assay. lookchem.com While the specific biological pathways through which IPHA exerts its antioxidant effects are not fully elucidated, it is understood that antioxidants can act through various mechanisms, including inhibiting enzymes involved in radical generation and preventing lipid peroxidation. cellmolbiol.org The antioxidant properties of IPHA are an area of ongoing research to better understand its potential therapeutic applications. atamanchemicals.com

Enzymatic Nitrogen-Nitrogen Bond Formation

Recent biochemical research has shed light on the enzymatic formation of nitrogen-nitrogen (N-N) bonds, a challenging chemical transformation. This compound has been utilized as a probe in studies investigating these novel enzymatic mechanisms.

Heme-Dependent Enzymatic Mechanisms

The formation of N-N bonds in nature is often catalyzed by specialized enzymes. One such class of enzymes is the heme-dependent synthases, for instance, piperazate synthase (PipS). biorxiv.orgresearchgate.netudg.edu These enzymes are capable of creating a single N(sp³)-N(sp³) bond, a process that requires overcoming the inherent nucleophilicity of nitrogen atoms. biorxiv.orgresearchgate.netbiorxiv.org

Research has demonstrated that enzymes like PipS can process a variety of N-substituted hydroxylamines. biorxiv.orgresearchgate.netbiorxiv.org In these enzymatic reactions, the hydroxylamine substrate binds directly to the heme iron cofactor within the enzyme's active site. biorxiv.org Studies using this compound as a substrate have been conducted to explore the catalytic versatility of these enzymes. For example, when PipS was reacted with this compound, the enzyme's activity and the resulting products were analyzed to understand the reaction mechanism. researchgate.net These investigations show that the heme cofactor is central to the catalytic cycle, facilitating the dehydration of the hydroxylamine substrate as a key step. biorxiv.orgresearchgate.net

| Enzyme System | Substrate(s) | Key Mechanistic Feature | Research Finding |

| Piperazate Synthase (PipS) | N⁵-OH-L-ornithine, this compound | Heme-dependent catalysis | Can process various N-substituted hydroxylamines, leading to either N-N bond formation or imine formation depending on the substrate. biorxiv.orgresearchgate.netresearchgate.net |

| Aldoxime Dehydratase (Oxd) | Aldoximes | Heme-dependent dehydration | Demonstrates a similar initial step of substrate binding to the heme iron, providing a comparative model for hydroxylamine processing. biorxiv.org |

Role of Nitrenoid Intermediates in Biosynthesis

A key mechanistic proposal in the enzymatic formation of N-N bonds by heme-dependent enzymes like PipS involves the formation of a transient nitrenoid intermediate. biorxiv.orgresearchgate.netudg.edu This highly reactive species is generated following the dehydration of the hydroxylamine substrate bound to the heme cofactor. biorxiv.orgresearchgate.net The formation of this Fe-N nitrenoid intermediate is significant because it effectively reverses the typical nucleophilicity of the nitrogen atom, turning it into an electrophilic species. researchgate.netudg.eduresearchgate.net

The existence of this nitrenoid intermediate creates a divergent pathway. biorxiv.orgresearchgate.net Depending on the substrate and the specific conformation within the enzyme's active site, the nitrenoid can either be attacked by another nucleophilic nitrogen to form an N-N bond or undergo tautomerization to form an imine. biorxiv.orgresearchgate.net The use of this compound in these studies has helped to demonstrate this substrate-specific outcome, as it can be processed to form an imine, which supports the proposed mechanistic pathway involving a common nitrenoid intermediate. researchgate.netresearchgate.net This line of research expands the understanding of biocatalysis and opens avenues for engineering new enzymes for synthetic chemistry. biorxiv.orgudg.edu

| Intermediate Species | Precursor | Proposed Function in Pathway | Supporting Evidence |

| Fe-N Nitrenoid | N-substituted hydroxylamine (e.g., this compound) | Reverses the nucleophilicity of the nitrogen atom, enabling N-N bond formation. biorxiv.orgresearchgate.netudg.edu | Spectroscopic and computational studies on PipS with various substrates, including this compound. biorxiv.orgresearchgate.netresearchgate.net |

| Fe-imine | Fe-N Nitrenoid | Formed via tautomerization of the nitrenoid, leading to a dehydration product instead of N-N bond formation. biorxiv.org | Analysis of reaction products when PipS is incubated with substrates like this compound. researchgate.netresearchgate.net |

Divergent Enzymatic Pathways to Imine or N-N Bonds

The enzymatic processing of N-substituted hydroxylamines can lead to the formation of either an imine or a nitrogen-nitrogen (N-N) bond. biorxiv.org Heme-dependent enzymes, such as piperazate synthase (PipS), demonstrate this catalytic versatility. biorxiv.orgresearchgate.net These enzymes can act on a variety of N-substituted hydroxylamines, and the specific outcome—whether an imine is formed or an N-N bond is created—is dependent on the substrate. biorxiv.orgresearchgate.net

The proposed mechanism for these divergent pathways involves a shared nitrenoid intermediate. biorxiv.orgbiorxiv.org This intermediate is formed through a process that reverses the typical nucleophilicity of the hydroxylamine nitrogen. biorxiv.orgbiorxiv.org From this common intermediate, the reaction can proceed in one of two directions. One pathway leads to heme-dependent dehydration and the formation of an imine. biorxiv.orgbiorxiv.org The alternative pathway results in the formation of an N-N bond. biorxiv.orgbiorxiv.org The existence of these dual catalytic functions within a single enzyme highlights the adaptability of heme cofactors in biological systems and opens avenues for the development of biocatalysts for N-N bond formation. biorxiv.orgresearchgate.net

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. This compound and related compounds are utilized in several bioorthogonal strategies.

Chemically Revertible Bioconjugation Strategies

Chemically revertible bioconjugation allows for the attachment and subsequent release of molecules from biomacromolecules, a valuable tool in chemical biology and drug delivery. Hydroxylamines can be involved in these strategies. For instance, the formation of an adduct can be reversed by the addition of hydroxylamines. nih.gov This reversibility can be controlled, for example, by pH changes. nih.gov

One specific example involves the use of N,N-dialkylhydroxylamines in a "click and release" system. researchgate.netresearchgate.net This strategy employs an enamine N-oxide as a linchpin. researchgate.netnih.gov The initial "click" reaction is a bioorthogonal hydroamination between a hydroxylamine and a cyclooctyne (B158145) to form the stable enamine N-oxide conjugate. researchgate.netnih.govnih.gov The subsequent "release" is triggered by the reduction of the enamine N-oxide, for example, by diboron (B99234) reagents, which cleaves the conjugate and releases the attached molecule. researchgate.netresearchgate.netnih.gov This tandem associative and dissociative process provides a method for the transient attachment of small molecules to proteins. researchgate.netresearchgate.net

Enamine N-oxide Mediated Click and Release Transformations

Enamine N-oxides are key intermediates in certain bioorthogonal click and release strategies. nih.gov They can be synthesized through a retro-Cope elimination reaction between an alkyne and a N,N-dialkylhydroxylamine. nih.gov This reaction is rapid and allows for the formation of the enamine N-oxide in a single step. nih.gov

Once formed, the enamine N-oxide can act as a linchpin, connecting two molecules. nih.gov The release mechanism is triggered by the reduction of the enamine N-oxide to an enamine, followed by β-elimination. nih.gov This process results in the release of a leaving group, which could be a drug or a fluorescent probe, and the formation of an electrophilic α,β-unsaturated iminium ion. nih.gov This integrated system of bioorthogonal click (formation of the enamine N-oxide) and release (cleavage of the enamine N-oxide) offers a powerful tool for the controlled delivery and release of molecules from biomacromolecules in a biological environment. researchgate.netresearchgate.net

Stability and Activation by Hemeproteins under Hypoxic Conditions

The stability and activation of N-oxide containing compounds, including those derived from this compound, can be influenced by oxygen levels, a property exploited in the design of hypoxia-activated prodrugs. researchgate.netacs.org Enamine N-oxides, for example, are generally stable under normal oxygen (normoxic) conditions. nih.gov However, under low oxygen (hypoxic) conditions, which are characteristic of solid tumors, they can be reduced by hemeproteins. nih.govresearchgate.netacs.org

This reduction is a two-electron process that converts the enamine N-oxide to an enamine, initiating a cascade that leads to the release of a caged molecule. nih.govresearchgate.netacs.org The hypoxia selectivity is achieved because under normoxic conditions, oxygen can reverse the initial one-electron reduction of the prodrug, preventing its activation. researchgate.netacs.org In contrast, the two-electron reduction by hemeproteins under hypoxic conditions is irreversible. researchgate.netacs.org This mechanism allows for the targeted activation of therapeutic agents in the hypoxic microenvironment of tumors, potentially reducing side effects on healthy tissues. nih.govresearchgate.net

Other Investigated Biological Activities

Antitumor Effects

This compound has been investigated for its potential biological activities, including antitumor effects. atamanchemicals.com Studies have suggested that it may inhibit the growth of tumor cells. atamanchemicals.com The proposed mechanism for its genotoxic properties could be related to the production of hydrogen peroxide. atamanchemicals.com Another study has indicated that this compound may inhibit the growth of fibroblast cells by binding to basic fibroblast growth factor (bFGF). atamanchemicals.com The development of novel pyrazole (B372694) derivatives, some of which are synthesized using this compound hydrochloride, has also been a focus of anticancer research. nih.gov These derivatives have shown promise in inhibiting various oncogenic properties of breast cancer cells. nih.govresearchgate.net

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Activity | Compound/System | Key Findings | Citations |

|---|---|---|---|

| Divergent Enzymatic Pathways | N-substituted hydroxylamines with PipS enzyme | Can produce either an imine or an N-N bond depending on the substrate, proceeding through a common nitrenoid intermediate. | biorxiv.org, researchgate.net, biorxiv.org |

| Revertible Bioconjugation | N,N-dialkylhydroxylamines and cyclooctynes | Forms a stable enamine N-oxide conjugate that can be cleaved by reduction, allowing for "click and release". | nih.gov, nih.gov, researchgate.net, researchgate.net |

| Hypoxia-Activated Prodrugs | Enamine N-oxides | Stable under normal oxygen levels but are reduced by hemeproteins in hypoxic conditions to release a therapeutic agent. | nih.gov, researchgate.net, acs.org, nih.gov |

| Antitumor Effects | This compound | May inhibit tumor cell growth, potentially through hydrogen peroxide production or binding to bFGF. | atamanchemicals.com |

| Antitumor Effects | Novel pyrazole derivatives | Synthesized using this compound hydrochloride, these compounds have shown to inhibit oncogenic properties in breast cancer. | researchgate.net, nih.gov |

Antiviral Properties

This compound (IPHA) has demonstrated potential as an antiviral agent. atamanchemicals.com Studies have indicated its capability to inhibit viral replication, although the full extent and mechanisms of its antiviral activities are still under investigation and require further research. atamanchemicals.com The action of antiviral drugs typically involves several mechanisms, such as inhibiting viral enzymes like DNA or RNA polymerases, or blocking the virus's ability to attach to and enter host cells. nih.gov

One area of research has explored the use of this compound derivatives in the context of Human Cytomegalovirus (HCMV), a member of the herpesvirus family. researchgate.net For instance, the small molecule probe ARP101, which can be synthesized using O-isopropylhydroxylamine hydrochloride, has been shown to suppress HCMV replication. researchgate.netnih.gov ARP101 induces the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 pathway. researchgate.net This induction leads to the transcription of antioxidant enzymes, which in turn inhibits the virus. researchgate.net Knockdown of Nrf2 was found to restore HCMV replication after treatment with ARP101, highlighting the crucial role of the Keap1-Nrf2 axis in the antiviral activity of the compound. researchgate.net

Inhibition of Fibroblast Cell Growth

Research has shown that this compound can inhibit the growth of fibroblast cells in vitro. atamanchemicals.combiosynth.com Fibroblasts are crucial for the structural integrity of connective tissue and are involved in processes like wound healing and tissue regeneration. atcc.org The inhibitory mechanism of this compound involves binding to the basic fibroblast growth factor (bFGF). atamanchemicals.combiosynth.com

Fibroblast growth factors (FGFs) and their receptors (FGFRs) play a significant role in cell proliferation and angiogenesis. google.com Specifically, bFGF is known to be a critical factor in inducing angiogenesis in solid tumors. google.com By binding to bFGF, this compound interferes with this signaling pathway, thereby inhibiting the growth of fibroblast cells. atamanchemicals.combiosynth.com This targeted inhibition suggests potential applications in conditions characterized by excessive cellular proliferation. google.com

Anti-inflammatory Response

This compound has been identified as an antioxidant compound with demonstrated anti-inflammatory effects. atamanchemicals.combiosynth.com The body's inflammatory response can be mediated by various factors, and compounds that can modulate these pathways are of significant interest. uminho.pt While detailed mechanistic studies on the anti-inflammatory response of this compound are not extensively available, its antioxidant properties likely contribute to these effects. atamanchemicals.combiosynth.com

Some research points to the potential of related compounds to modulate inflammatory responses. For example, O-isopropylhydroxylamine hydrochloride has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in inflammation. The table below shows the IC50 values for a compound synthesized using O-isopropylhydroxylamine against selected MMPs, indicating its potential to modulate inflammatory processes.

| Enzyme | IC50 (µM) |

| MMP-2 | 11 |

| MMP-9 | 8 |

| ADAM-17 | 15 |

This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit a specific biological or biochemical function by half.

It is important to note that skin contact with this compound can cause inflammation, characterized by itching, scaling, and redness. aksci.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the behavior of N-isopropylhydroxylamine. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. mdpi.comnumberanalytics.com It has been successfully applied to clarify reaction mechanisms involving hydroxylamine (B1172632) derivatives. For instance, in enzymatic reactions, DFT calculations help to understand how N-substituted hydroxylamines, like this compound, interact with active sites. biorxiv.org Studies have shown that the nucleophilic character of the hydroxylamine nitrogen can be reversed through the formation of an electrophilic nitrenoid intermediate, a key step in processes like N-N bond formation. biorxiv.org This reversal of nucleophilicity is a crucial insight provided by DFT, explaining how two nucleophilic atoms can form a bond. biorxiv.org

Computational studies have also been used to investigate the mechanisms of E/Z isomerization of related compounds like nitrones, which can proceed through various pathways, including unimolecular and bimolecular processes. researchgate.net Such calculations help to determine the most energetically favorable reaction pathways. researchgate.net

The electronic structure of a molecule dictates its chemical behavior. DFT and other quantum chemical methods are used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These properties help in understanding the reactivity of this compound. For example, the distribution of electron density can indicate the most likely sites for nucleophilic or electrophilic attack.

In the context of enzymatic reactions involving heme proteins, computational studies have been used to characterize the electronic properties of intermediates formed from N-substituted hydroxylamines. biorxiv.org These studies, combined with spectroscopic data, provide a detailed picture of the electronic environment within the enzyme's active site. biorxiv.org

Understanding the energetics of a reaction is crucial for predicting its feasibility and rate. Quantum chemical calculations can determine the energies of reactants, products, intermediates, and transition states. The energy difference between reactants and the transition state, known as the activation energy or energy barrier, is a key determinant of the reaction rate.

For example, in a DBU-mediated nucleophilic addition reaction, computational studies showed the process to be favored both thermodynamically and kinetically. nih.gov In another case, the Cs2CO3-mediated reaction was found to have a very low energy barrier of 0.4 kcal/mol for the elimination step. nih.gov In contrast, some proposed reaction pathways for the formation of hydroxylamine from gas-phase reactions were found to have very high energy barriers, ranging from 65 to 80 kcal/mol, making them unlikely to occur under astrochemical conditions. mdpi.com DFT calculations have also been used to study the cycloaddition reactions of nitrones, revealing that the reaction proceeds through an asynchronous concerted transition state. researchgate.net

Table 1: Calculated Energy Barriers for Various Reactions

| Reaction Type | Catalyst/Mediator | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | DBU | 7.7 |

| Elimination | Cs2CO3 | 0.4 |

| Hydroxylamine Formation | Gas Phase | 65-80 |

| E/Z Isomerization of Nitrones | Bimolecular (C-C coupling) | 25.8 - 29.9 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a dynamic view of molecular systems, complementing the static picture provided by quantum chemical calculations.